![molecular formula C14H18N2O6 B13880486 Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13880486.png)
Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate is an organic compound with the molecular formula C14H18N2O6 It is a derivative of butanoic acid and contains both acetylamino and nitrophenoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate typically involves the esterification of butanoic acid derivatives with appropriate phenolic compounds. One common method includes the reaction of ethyl 4-bromobutanoate with 2-(acetylamino)-3-nitrophenol under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetylamino group can be hydrolyzed to form the corresponding amine.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 4-[2-(amino)-3-nitrophenoxy]butanoic acid
Reduction: 4-[2-(acetylamino)-3-aminophenoxy]butanoic acid
Substitution: 4-[2-(acetylamino)-3-nitrophenoxy]butanoic acid
Applications De Recherche Scientifique
Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate can be compared with other similar compounds, such as:
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate: Similar structure but different position of the nitro group.
Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 4-[2-(acetylamino)-3-methoxyphenoxy]butanoate: Similar structure but with a methoxy group instead of a nitro group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups.
Propriétés
Formule moléculaire |
C14H18N2O6 |
|---|---|
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
ethyl 4-(2-acetamido-3-nitrophenoxy)butanoate |
InChI |
InChI=1S/C14H18N2O6/c1-3-21-13(18)8-5-9-22-12-7-4-6-11(16(19)20)14(12)15-10(2)17/h4,6-7H,3,5,8-9H2,1-2H3,(H,15,17) |
Clé InChI |
TYXMUHONXDXJEW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCOC1=CC=CC(=C1NC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]propanamide](/img/structure/B13880413.png)
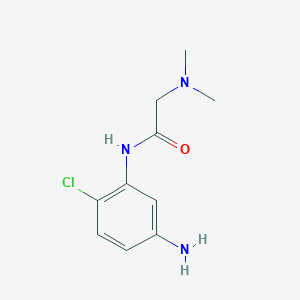


![N-[4-(1-cyclopropylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13880429.png)
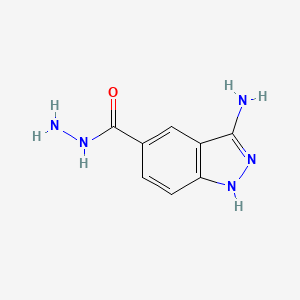
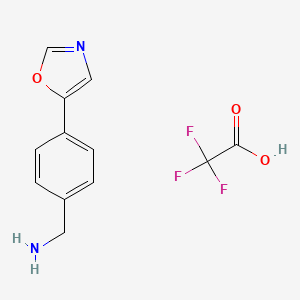
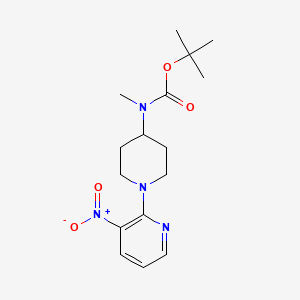
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13880451.png)
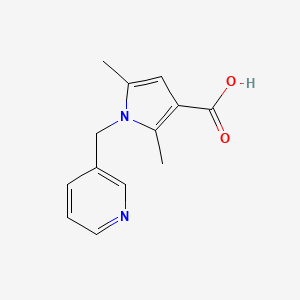

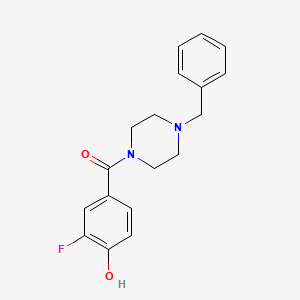
![phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate](/img/structure/B13880466.png)
